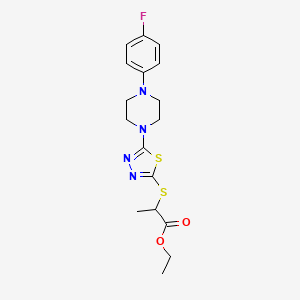
Ethyl 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C17H21FN4O2S2 and its molecular weight is 396.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known that compounds with a piperazine moiety, such as this one, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating a broad range of potential targets for this compound.
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular signaling and function .
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives , it is likely that multiple pathways could be affected.
Result of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.
生物活性
Ethyl 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. The structure incorporates a piperazine moiety and a thiadiazole ring, which are known for their diverse biological properties.
Chemical Structure
The compound can be represented as follows:
This structure features:
- Piperazine ring : Known for its role in various psychoactive drugs.
- Thiadiazole moiety : Associated with antimicrobial and anti-inflammatory activities.
- Fluorophenyl group : Enhances lipophilicity and biological activity.
Pharmacological Properties
Research indicates that compounds containing piperazine and thiadiazole exhibit various pharmacological effects, including:
- Antidepressant Activity :
- Antimicrobial Effects :
- CNS Activity :
The biological activity of this compound may involve:
- Serotonin Receptor Modulation : Potentially acting as an antagonist or partial agonist at serotonin receptors.
- Inhibition of Microbial Growth : By interfering with bacterial cell wall synthesis or function.
Study 1: Antidepressant Potential
A study conducted on related piperazine derivatives indicated that modifications at the para position of the phenyl ring significantly influenced their antidepressant efficacy in rodent models. The compound showed a notable decrease in immobility time in the forced swim test, suggesting antidepressant-like effects.
Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong potential as an antimicrobial agent.
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₉F₁N₄S₂ |
| Antidepressant Activity | Positive (modulation of 5-HT receptors) |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| MIC (Staphylococcus aureus) | 32 µg/mL |
| MIC (Escherichia coli) | 32 µg/mL |
属性
IUPAC Name |
ethyl 2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2S2/c1-3-24-15(23)12(2)25-17-20-19-16(26-17)22-10-8-21(9-11-22)14-6-4-13(18)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYPDJUWRNXTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













